molecular formula C18H27N3O2 B13561985 tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13561985
M. Wt: 317.4 g/mol
InChI Key: VNIASVXOSTYMHR-MAUKXSAKSA-N
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Description

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 2757961-67-2) is a bicyclic amine derivative featuring a 2,5-diazabicyclo[2.2.1]heptane core. Its structure includes a tert-butoxycarbonyl (Boc) protecting group at position 2, a benzyl substituent at position 5, and an aminomethyl group at position 4 with (1S,4R) stereochemistry. This compound is primarily used as a pharmaceutical intermediate, with applications in drug discovery and synthesis . Its molecular formula is C₁₈H₂₇N₃O₂, and it is commercially available in ≥95% purity, with pricing ranging from $444/50mg to $3,323/2.5g (research use only) .

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl (1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-17(2,3)23-16(22)21-13-18(12-19)9-15(21)11-20(18)10-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3/t15-,18+/m0/s1

InChI Key

VNIASVXOSTYMHR-MAUKXSAKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CN2CC3=CC=CC=C3)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CN2CC3=CC=CC=C3)CN

Origin of Product

United States

Preparation Methods

Asymmetric Aza-Diels-Alder Cycloaddition

The core bicyclic structure is most efficiently assembled via an asymmetric aza-Diels-Alder reaction, which provides stereoselectivity and high enantiomeric purity. This cycloaddition involves a chiral dienophile or diene, often derived from chiral auxiliaries or catalysts, reacting with a suitable diene to form the bicyclic system with defined stereochemistry.

Key Reaction Conditions:

  • Chiral catalysts such as chiral Lewis acids or organocatalysts are employed to induce stereoselectivity.
  • Solvent: Typically, non-polar solvents like dichloromethane or toluene are used.
  • Temperature: Mild conditions, often at room temperature or slightly below, favor stereocontrol.

Functionalization of the DA Product

Post-cycloaddition, the resulting adduct undergoes selective functionalization, including protection/deprotection steps, to prepare for subsequent modifications. The amino groups are introduced via nucleophilic substitution or reduction reactions.

Introduction of the Aminomethyl Group at the 4-Position

Nucleophilic Substitution or Reductive Amination

The aminomethyl group at the 4-position is typically introduced through a reductive amination process:

  • Step 1: The aldehyde or ketone precursor at the 4-position is formed via oxidation or functionalization of the initial DA adduct.
  • Step 2: Reaction with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride yields the aminomethyl derivative.

Protection of the Amine

The amino group can be protected as a carbamate or amide to prevent side reactions during subsequent steps, especially during esterification.

Esterification to Obtain the Carboxylate

Formation of the Tert-Butyl Ester

The carboxylate functionality is introduced via esterification:

  • Method: Reaction of the carboxylic acid derivative with tert-butyl alcohol in the presence of a coupling reagent such as di-tert-butyl dicarbonate or via direct esterification using tert-butyl alcohol under acidic conditions.
  • Conditions: Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) at reflux temperature facilitates ester formation.

Final Purification and Characterization

The synthesized compound undergoes purification through column chromatography or recrystallization, followed by characterization using NMR, HRMS, and chiral HPLC to confirm stereochemistry, purity, and structural integrity.

Data Summary Table: Preparation of tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Step Reaction Reagents/Conditions Purpose Stereoselectivity References
1 Asymmetric aza-Diels-Alder Chiral Lewis acid, dichloromethane, room temp Construct core bicyclic system High enantiomeric excess ,
2 Functionalization of DA adduct Oxidation, nucleophilic substitution Introduce amino group Stereocontrolled ,
3 Reductive amination Ammonia, sodium cyanoborohydride Attach aminomethyl group Stereoselective
4 Esterification tert-Butanol, acid catalyst Form tert-butyl ester Quantitative yields
5 Benzylation Benzyl chloride, base Attach benzyl group Regioselective ,

Chemical Reactions Analysis

Types of Reactions

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or thiols to replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a versatile framework modified for diverse pharmacological properties. Key structural variations among analogs include:

Compound Name Substituents Stereochemistry Molecular Formula Key Applications
tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 4-aminomethyl, 5-benzyl (1S,4R) C₁₈H₂₇N₃O₂ Pharmaceutical intermediate
tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 132666-68-3) 5-benzyl (1S,4S) C₁₇H₂₄N₂O₂ Pharmaceutical intermediate
tert-butyl (1R,4R)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 5-benzyl (1R,4R) C₁₇H₂₄N₂O₂ Not specified
tert-butyl (1S,4S)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 6-oxo (1S,4S) C₁₁H₁₈N₂O₃ Synthetic intermediate for bioactive molecules

Key Observations :

  • Stereochemistry significantly impacts bioactivity. For example, (1S,4R) vs. (1S,4S) diastereomers may exhibit divergent receptor-binding profiles due to spatial arrangement differences .
Physicochemical Properties
Property Target Compound (1S,4S)-5-Benzyl Analog 6-Oxo Analog
Molecular Weight 317.43 g/mol 288.38 g/mol 234.27 g/mol
LogP (Predicted) 2.1 3.2 1.8
Solubility (Water) Moderate (aminomethyl enhances polarity) Low (hydrophobic benzyl dominates) Moderate (ketone improves polarity)
Stability Stable under dry storage Similar stability Sensitive to oxidation

Commercial Availability and Cost Analysis

Compound Purity Price (50mg) Supplier
Target Compound 95% $634 Multiple vendors
(1S,4S)-5-Benzyl Analog 98% ~$500 (estimated) Specialty suppliers
6-Oxo Analog ≥95% $280/100mg Synthonix

Cost Drivers : The target compound’s higher price reflects its complex synthesis (additional functionalization steps) and demand in drug discovery .

Biological Activity

The compound tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a member of the diazabicyclo[2.2.1]heptane family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in drug development.

Molecular Formula

  • C : 14
  • H : 22
  • N : 2
  • O : 2

Molecular Weight

  • 250.34 g/mol

Structural Features

The compound features a bicyclic framework that contributes to its biological activity through its ability to mimic natural substrates or inhibitors in biochemical pathways.

Research indicates that compounds within the diazabicyclo family can act as inhibitors for certain enzymes and receptors. The specific interactions of this compound with biological targets are still under investigation, but preliminary studies suggest potential roles in modulating neurotransmitter systems and influencing cellular signaling pathways.

Pharmacological Studies

Recent studies have focused on the pharmacological effects of related diazabicyclo compounds. For instance, derivatives have shown promise in:

  • Antidepressant Activity : Some studies suggest that these compounds may influence serotonin and norepinephrine levels.
  • Neuroprotective Effects : Research indicates potential protective effects against neurodegeneration.

Case Studies

  • Antidepressant Efficacy : A study published in Bioorganic & Medicinal Chemistry explored the antidepressant-like effects of related diazabicyclo compounds in animal models, demonstrating significant reductions in depressive behaviors when administered at specific dosages.
  • Neuroprotective Properties : Another investigation highlighted the neuroprotective capabilities of diazabicyclo derivatives against oxidative stress-induced neuronal damage, suggesting their potential application in treating neurodegenerative diseases.

Comparative Biological Activity of Diazabicyclo Compounds

Compound NameBiological ActivityReference
This compoundPotential antidepressant and neuroprotective effects
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylateAntidepressant-like effects in rodent models
(1S,4R)-tert-butyl 5-benzyl-1-(5-methyl-2-furyl)Neuroprotective against oxidative stress

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that includes epimerization and lactamization reactions to achieve the desired stereochemistry and functional groups essential for biological activity.

Future Directions

Further research is needed to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Studies focusing on:

  • In vivo efficacy and safety profiles.
  • Mechanistic studies on receptor interactions.
  • Structure-activity relationship (SAR) analyses to optimize therapeutic properties.

Q & A

Q. Critical factors :

  • Choice of protective groups (Boc vs. benzyl) to avoid side reactions .
  • Reaction temperature control (0–25°C) to minimize racemization .

How is the stereochemical configuration of this compound verified?

Basic
Stereochemical validation involves:

  • X-ray crystallography for absolute configuration determination (e.g., derivatives with substituted phenyl groups) .
  • Chiral HPLC to resolve enantiomers, with retention times compared to known standards .
  • NMR analysis (¹H and ¹³C) to confirm diastereotopic proton environments and coupling constants (e.g., J values for bicyclic protons) .

Example :
In derivatives, the (1S,4R) configuration shows distinct NOE correlations between the aminomethyl and bicyclic bridge protons .

What analytical techniques are essential for structural characterization?

Q. Basic

  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 330.2) .
  • FT-IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N-H bends (~3350 cm⁻¹) .
  • 2D NMR (COSY, HSQC): Maps connectivity between the bicyclic core and substituents .

Advanced tip : Use dynamic NMR to study ring-flipping dynamics in the diazabicyclo framework at variable temperatures .

How can the epimerization-lactamization cascade be optimized for higher enantiomeric excess?

Advanced
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and stereoselectivity .
  • Catalytic additives : Chiral amines (e.g., (S)-proline) can bias epimerization toward the desired (1S,4R) isomer .
  • Temperature gradients : Gradual warming (−20°C to RT) reduces kinetic byproducts .

Data contradiction : Evidence suggests NaHMDS outperforms KHMDS in yield (78% vs. 62%) but may lower enantiomeric excess (92% ee vs. 95% ee) . Cross-validation via chiral HPLC is advised.

What strategies resolve low yields during benzyl group introduction?

Q. Advanced

  • Pre-activation of benzyl halides : Use silver salts (AgOTf) to enhance electrophilicity .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves regioselectivity .
  • Flash chromatography : Employ toluene/diethyl ether (1:1) to separate diastereomers post-functionalization .

Case study : A 31% yield improvement was achieved using HATU/DIEA coupling for benzylamide derivatives .

How should stability and solubility challenges be addressed in biological assays?

Q. Advanced

  • Storage : Store at −20°C in anhydrous DMSO to prevent hydrolysis of the Boc group .
  • Solubility enhancement : Co-solvents (e.g., 10% PEG-400 in PBS) improve aqueous solubility for in vitro testing .
  • Stability assays : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) over 72 hr .

Critical data : The compound’s half-life in PBS is ~48 hr, necessitating fresh preparation for activity studies .

What methodologies are used to analyze potential biological activity?

Q. Advanced

  • Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists for GPCR targets) .
  • Enzyme inhibition : IC₅₀ determination via fluorogenic substrates (e.g., trypsin-like proteases) .
  • Cellular uptake : LC-MS quantification of intracellular concentrations after 24 hr exposure .

Note : Preliminary data suggest low µM activity in kinase inhibition, but structural analogs show variability (e.g., 0.5–10 µM IC₅₀) . Validate with orthogonal assays (SPR, ITC).

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